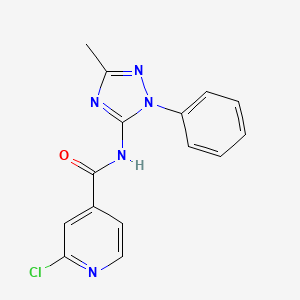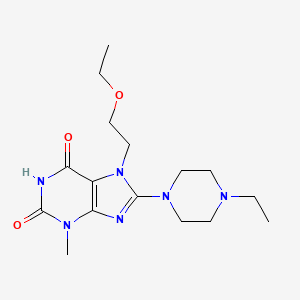
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione, also known as EEPD, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione is not fully understood, but it is believed to act as a purine analog, inhibiting enzymes involved in DNA synthesis and repair. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have antioxidant properties, and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability in solution and potential for degradation may limit its use in certain experiments. Additionally, the lack of a complete understanding of its mechanism of action may limit its use in certain studies.
将来の方向性
For research on 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione include further studies on its mechanism of action, and its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may provide valuable information for its potential use as a therapeutic agent. Further studies on the synthesis and stability of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione may also provide valuable information for its use in lab experiments.
合成法
Several methods have been reported for the synthesis of 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. One of the most commonly used methods involves the reaction of 3-methylxanthine with ethyl chloroacetate to form 7-ethyl-3-methylxanthine. This compound is then reacted with piperazine and ethyl bromoacetate to form 7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione. Other methods include the reaction of 3-methylxanthine with ethyl bromoacetate and piperazine, or the reaction of 7-ethyl-3-methylxanthine with ethyl chloroacetate and piperazine.
科学的研究の応用
7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 7-(2-Ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione has been shown to have anti-microbial activity against various bacterial and fungal strains.
特性
IUPAC Name |
7-(2-ethoxyethyl)-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-4-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11-25-5-2)14(23)18-16(24)19(13)3/h4-11H2,1-3H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMHMSOCAWUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dio ne | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

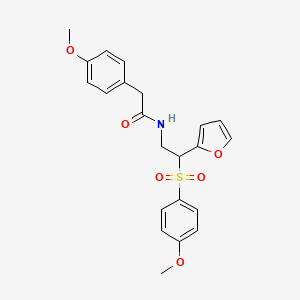


![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
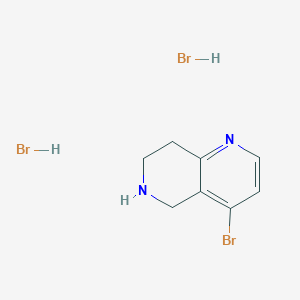
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)

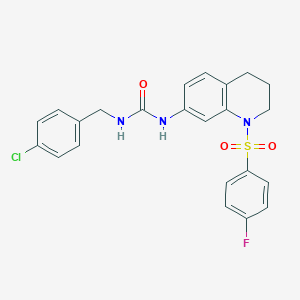

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
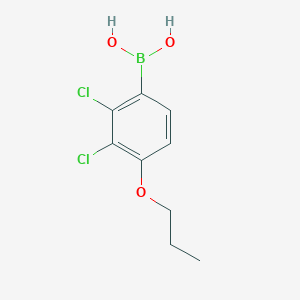
![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)
